(S)-(1-tosylaziridin-2-yl)methanol
Overview
Description
(S)-(1-tosylaziridin-2-yl)methanol is a chiral compound with significant interest in organic chemistry due to its unique structure and reactivity It features an aziridine ring, which is a three-membered nitrogen-containing ring, and a tosyl group, which is a common protecting group in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(1-tosylaziridin-2-yl)methanol typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.
Introduction of the Tosyl Group: The tosyl group is introduced by reacting the aziridine with tosyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
(S)-(1-tosylaziridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aziridine ring can be reduced to form an amine.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate (PCC) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used to replace the tosyl group.
Major Products
The major products formed from these reactions include ketones, aldehydes, primary amines, and various substituted aziridines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-(1-tosylaziridin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the production of fine chemicals and as a precursor in the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of (S)-(1-tosylaziridin-2-yl)methanol involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to a range of biological effects. The specific pathways involved depend on the context in which the compound is used, such as in biochemical assays or drug development.
Comparison with Similar Compounds
Similar Compounds
®-(1-tosylaziridin-2-yl)methanol: The enantiomer of (S)-(1-tosylaziridin-2-yl)methanol, which may have different reactivity and biological activity.
N-tosylaziridine: Lacks the hydroxyl group, resulting in different chemical properties and applications.
(S)-2-tosylaziridine-1-ethanol: Similar structure but with an ethyl group instead of a methyl group, leading to different reactivity.
Uniqueness
This compound is unique due to the combination of its chiral aziridine ring, tosyl group, and hydroxyl group. This combination provides a versatile platform for various chemical transformations and applications in research and industry.
Properties
IUPAC Name |
[(2S)-1-(4-methylphenyl)sulfonylaziridin-2-yl]methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-8-2-4-10(5-3-8)15(13,14)11-6-9(11)7-12/h2-5,9,12H,6-7H2,1H3/t9-,11?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBQXGZJGMVTGC-FTNKSUMCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C[C@H]2CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.